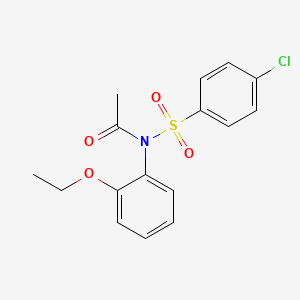
N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide, also known as CEPA, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. CEPA is a member of the class of sulfonyl amides and has a molecular formula of C16H16ClNO4S.
Wirkmechanismus
The mechanism of action of N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. Inhibition of HDACs by N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in the inhibition of cancer cell growth. N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of PKC by N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotection, and anti-inflammatory properties. N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide has also been found to modulate the expression of various genes and proteins involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide has several advantages as a research tool, including its ability to inhibit cancer cell growth, neuroprotective effects, and anti-inflammatory properties. However, N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in other fields of scientific research, such as cardiovascular disease and diabetes. Additionally, the development of more potent and selective analogs of N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide may lead to the discovery of new therapeutic agents for various diseases.
Synthesemethoden
N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide can be synthesized through a multistep reaction process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-ethoxyaniline to form N-(4-chlorobenzenesulfonyl)-2-ethoxyaniline. This intermediate is then reacted with acetic anhydride in the presence of a catalyst to produce N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide. The purity of N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide can be improved through recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide has been studied for its potential applications in various fields of scientific research, including cancer research, neuroprotection, and inflammation. N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide has also been found to exhibit neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Furthermore, N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)sulfonyl-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-3-22-16-7-5-4-6-15(16)18(12(2)19)23(20,21)14-10-8-13(17)9-11-14/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHRPPJYUZSEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

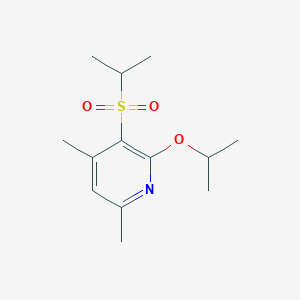



![7-[[6,7-dimethoxy-2-(3-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]-4-methylchromen-2-one](/img/structure/B2830518.png)
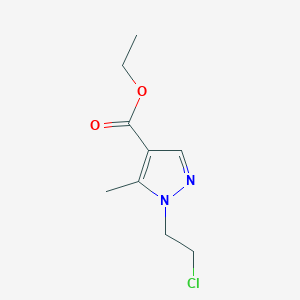
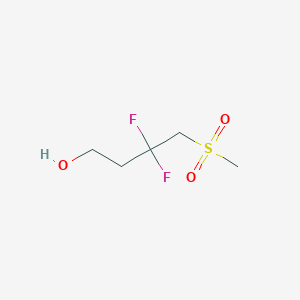
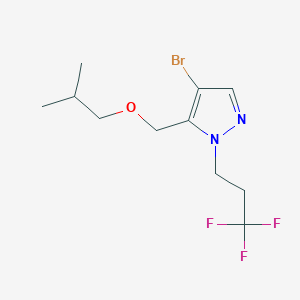

![2-(2-Methoxyphenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2830523.png)


![N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride](/img/structure/B2830529.png)
![N-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]propane-1,3-diamine](/img/structure/B2830530.png)